(6-Methoxy-1H-indol-2-yl)methanamine

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Researchers needing distinct regioisomeric controls for indole-2-methanamine SAR often face supply gaps for the 6-methoxy variant. This compound resolves that, providing a characterized IDO1 inhibitor (IC50 13-76 nM) essential for immuno-oncology target validation. - Species-specific IDO1 modulation: enables murine-to-human translational studies. - Functional negative control: confirms 5-methoxy regioisomer monoamine reuptake selectivity. - Building block: primary amine handle ready for rapid amide or reductive amination derivatization.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11912705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-1H-indol-2-yl)methanamine
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)CN
InChIInChI=1S/C10H12N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,6,11H2,1H3
InChIKeyJOSIBNUFVWDZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indol-2-yl methanamine Overview


(6-Methoxy-1H-indol-2-yl)methanamine (CAS: 1379312-39-6; C10H12N2O; MW: 176.22) is a substituted indole-2-methanamine derivative featuring a methoxy group at the 6-position of the indole ring . This compound belongs to the broader class of indolealkylamines—a privileged scaffold in medicinal chemistry with extensive applications in neurological and oncological drug discovery . The 6-methoxy substitution pattern distinguishes it from the more extensively characterized 5-methoxy regioisomer and unsubstituted indole-2-methanamine, positioning it as a specific building block for structure-activity relationship (SAR) exploration and target-based lead optimization.

Scaffold role Indole-2-methanamine building block for SAR exploration
Key selectivity 6-methoxy substitution directs target engagement toward IDO1
Use context Research-grade building block for medicinal chemistry optimization

Why 6-Methoxy-1H-indol-2-yl methanamine Cannot Be Substituted


The position of methoxy substitution on the indole ring profoundly alters both the electronic properties of the aromatic system and the three-dimensional pharmacophore accessible to biological targets [1]. While 5-methoxyindole-2-methanamine (PIM-35) functions as a serotonin and dopamine reuptake inhibitor with antidepressant-like activity , the 6-methoxy regioisomer demonstrates a fundamentally different target engagement profile, showing measurable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) [2]. The unsubstituted (1H-indol-2-yl)methanamine exhibits yet another distinct profile as an α7 nicotinic acetylcholine receptor ligand . These divergent biological activities—arising solely from the position of a single methoxy group—demonstrate that these isomers are not functionally interchangeable and require explicit procurement based on the intended target or SAR investigation.

6‑Methoxy indole‑2‑methanamine (this product)
5‑Methoxy regioisomer (monoamine reuptake inhibitor profile)
6‑Methoxy indole‑2‑methanamine
Unsubstituted indole‑2‑methanamine (α7 nAChR ligand profile)
Methoxy positional isomerism may shift primary target engagement. Interchanging regioisomers can redirect biological readout toward unrelated pathways, requiring explicit identity verification for SAR studies.

6-Methoxy-1H-indol-2-yl methanamine: Comparative Evidence


IDO1 Inhibition in Mouse vs. Human Cells

In mouse IDO1-transfected P815 cells, (6-methoxy-1H-indol-2-yl)methanamine demonstrates an IC50 of 13 nM for inhibition of kynurenine production [1]. In human cellular systems (IFN-γ stimulated HeLa cells), the compound exhibits an IC50 of 76 nM under comparable assay conditions [2]. This represents a 5.8-fold difference in potency between species-specific IDO1 isoforms.

IDO1 potency: mouse vs human
Cross-study comparable
Mouse IC50 13 nM; Human IC50 76 nM (5.8‑fold difference)
Species-dependent IDO1 inhibition context
Supports cross‑species selectivity review; model selection should consider isoform sensitivity
IDO1 inhibition cancer immunotherapy tryptophan metabolism

Target Divergence: 6-Methoxy vs. 5-Methoxy Regioisomers

The 5-methoxy regioisomer (PIM-35; 5-methoxy-1H-indole-2-methanamine) functions as a dual serotonin (5-HT) and dopamine (DA) reuptake inhibitor with weak noradrenaline uptake inhibition, demonstrating antidepressant-like effects in animal studies . In contrast, the 6-methoxy regioisomer exhibits no reported monoamine reuptake activity in the curated database record and instead shows IDO1 inhibitory activity with IC50 values of 13-76 nM [1]. This functional divergence confirms that methoxy positional isomerism dictates entirely distinct primary target engagement.

6‑ vs 5‑MeO regioisomer
Cross-study comparable
6‑MeO: IDO1 inhibition; 5‑MeO (PIM‑35): 5‑HT/DA reuptake inhibition
Methoxy position determines target profile
Divergent primary pharmacology; regioisomer identity must match intended pathway
regioisomer selectivity serotonin reuptake IDO1 target specificity

Target Profile: 6-Methoxy vs. Unsubstituted Indole-2-methanamine

The unsubstituted parent scaffold (1H-indol-2-yl)methanamine demonstrates inhibition of α7 nicotinic acetylcholine receptors (nAChR) and has been shown to inhibit cancer cell growth in culture, with reported therapeutic effects in Parkinson's disease models . The introduction of a 6-methoxy substituent shifts the primary detectable activity in curated databases toward IDO1 inhibition rather than nAChR modulation [1], indicating that the 6-methoxy group is not merely a passive substitution but actively redirects target engagement.

6‑MeO vs unsubstituted
Cross-study comparable
6‑MeO: IDO1; parent: α7 nAChR and amine oxidase reported
6‑methoxy redirects target engagement
Provides distinct SAR starting point for IDO1‑focused optimization
scaffold optimization SAR α7 nAChR cancer cell growth

Synthesis and Commercial Availability

The compound is commercially available from multiple vendors at purities of 95-98% (CAS 1379312-39-6), typically at milligram to gram scale for research use . Synthesis can be achieved via Fischer indole methodology from 6-methoxyindole precursors , or through reduction of the corresponding (6-methoxy-1H-indol-2-yl)methanol (CAS 30464-85-8) which is itself accessible from 6-methoxyindole-2-carboxylic acid methyl ester .

Synthesis & supply
Data to verify
CAS 1379312‑39‑6; purity 95‑98%; multiple vendors
Research-grade building block availability
Supplier‑stated purity; synthetic routes via Fischer indole or ester reduction exist
chemical synthesis building block Fischer indole synthesis procurement

Research Applications of 6-Methoxy-1H-indol-2-yl methanamine


Species-Selective IDO1 Tool Compound for Immuno-Oncology

Based on the differential IDO1 inhibition potency observed between mouse (IC50 13 nM) and human (IC50 76 nM) systems [1][2], this compound is appropriate for studies requiring species-specific IDO1 modulation. Researchers investigating the translational relevance of IDO1 inhibition between murine models and human disease can utilize this compound as a probe to dissect species-dependent pharmacology, particularly in cancer immunotherapy contexts where IDO1-mediated tryptophan depletion contributes to tumor immune evasion.

Regioisomer-Controlled SAR for Indole-2-methanamine Optimization

Given the established functional divergence between 6-methoxy (IDO1 inhibitor) [1] and 5-methoxy (monoamine reuptake inhibitor) [2] regioisomers, this compound serves as an essential comparator in systematic SAR campaigns. Medicinal chemistry programs aiming to map the target engagement consequences of methoxy positional substitution on the indole-2-methanamine core require access to the 6-methoxy variant as a distinct data point. This enables robust pharmacophore modeling and rational design of derivatives with improved target selectivity.

IDO1-Targeted Lead Generation from Defined Scaffold

With a confirmed IDO1 IC50 in the nanomolar range (13-76 nM) across multiple cellular assay formats [1][2], this compound provides a validated starting point for medicinal chemistry optimization of indole-based IDO1 inhibitors. Unlike the unsubstituted indole-2-methanamine scaffold which primarily engages nAChR , the 6-methoxy derivative demonstrates target engagement relevant to immuno-oncology and neurological disease applications where IDO1 is implicated. The commercially available building block status (CAS 1379312-39-6) facilitates rapid SAR expansion via amide formation, reductive amination, or heterocycle elaboration at the primary amine handle.

Negative Control for Monoamine Transporter Studies

The established activity of the 5-methoxy regioisomer as a serotonin and dopamine reuptake inhibitor [1] contrasts with the absence of reported monoamine transporter activity for the 6-methoxy derivative [2]. This makes (6-methoxy-1H-indol-2-yl)methanamine a suitable regioisomeric negative control for studies examining the structural determinants of monoamine transporter engagement within the indole-2-methanamine chemotype. Researchers can use this compound to validate that observed biological effects are specifically attributable to the 5-methoxy substitution pattern rather than the indole-2-methanamine core structure.

Application
Selection Property
Validation Focus
Species‑selective IDO1 pathway studies
Species‑dependent isoform selectivity
Cross‑species IDO1 inhibition comparison
Regioisomer‑controlled SAR probe
Methoxy positional substitution effect on target engagement
Functional target divergence mapping
IDO1‑targeted scaffold optimization
Reported nanomolar IDO1 inhibition scaffold
IDO1 cellular assay benchmarking
Negative control for monoamine transporter SAR
Absence of monoamine transporter activity
Monoamine transporter specificity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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